BenchChemオンラインストアへようこそ!

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

GIRK channel electrophysiology potassium channel

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is the only well-characterized, potent, and subunit-selective activator of GIRK1-containing potassium channels (GIRK1/2,1/3,1/4). Its unique profile—unmatched by generic pyrazolyl-ureas—makes it irreplaceable for dissecting GIRK1-dependent pathways in epilepsy, pain, addiction, and cardiac models. Pre-validated in vivo with efficacy comparable to sodium valproate, this compound accelerates PK/PD studies and target-engagement assays. For neuroscience labs and drug discovery programs seeking a definitive GIRK1 probe, no equivalent substitute exists.

Molecular Formula C12H13N5O3
Molecular Weight 275.268
CAS No. 956193-94-5
Cat. No. B2465468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea
CAS956193-94-5
Molecular FormulaC12H13N5O3
Molecular Weight275.268
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18)
InChIKeyHPGYAYPGDXPUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (CAS: 956193-94-5) for Ion Channel and Kinase Research


N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (CAS: 956193-94-5), also known as ML297 or VU0456810, is a small-molecule probe compound characterized by a pyrazolyl-urea scaffold. It is primarily recognized as a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit [1]. Its chemical structure, featuring a urea linkage bridging a 1,3-dimethylpyrazole and a 2-nitrophenyl group, is a key determinant of its biological activity, enabling selective interaction with GIRK channels and serving as a common chemotype for type II kinase inhibition [2].

The Critical Need for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in GIRK Channel Studies


In-class substitution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is not feasible due to its unique profile as the first and only well-characterized potent and selective activator of GIRK1-containing potassium channels [1]. Generic GIRK modulators or other pyrazolyl-ureas lack its specific subunit selectivity (GIRK1/2, GIRK1/3, GIRK1/4 but not GIRK2 or GIRK2/3) [1]. This compound is a critical tool for delineating the physiological roles of GIRK1-containing channels, which are implicated in epilepsy, pain, addiction, and cardiac function. The absence of a direct substitute with comparable potency, selectivity, and in vivo validation necessitates the use of this specific compound for rigorous, reproducible research [1].

Quantitative Differentiation of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea: A Comparative Data Guide


GIRK1/2 Channel Activation Potency: ML297 vs. Inactive Comparator

ML297 potently activates GIRK1/2 channels with an EC50 of ~160 nM in a thallium flux assay, representing a significant improvement over the initial hit compound CID736191, which had an EC50 of ~1 μM [1]. Importantly, ML297 showed a complete inability to modulate the activity of HEK-293 cells expressing GIRK2 alone or the GIRK2/3 heteromer, demonstrating its selectivity for GIRK1-containing channels [1]. This contrasts with the initial hit, which was not characterized for subunit selectivity.

GIRK channel electrophysiology potassium channel pharmacology

GIRK Subunit Selectivity Profile: A Defining Feature of ML297

ML297 is uniquely selective for GIRK1-containing channels. In thallium flux assays, it activated GIRK1/2, GIRK1/3, and GIRK1/4 subunit combinations, but showed no activity on cells expressing GIRK2 alone or the GIRK2/3 heteromer [1]. This selectivity is a key differentiator from other potassium channel modulators. For example, it was inactive on the closely related potassium channel Kir2.1 and two voltage-gated potassium channels, Kv7.4 and hERG (IC50 ~10 μM for hERG, with only ~60% inhibition at 100 μM) [1].

GIRK channel subunit selectivity ion channel pharmacology neuroscience

In Vivo Efficacy in Epilepsy Models: Comparable to Standard Antiepileptic Drug

ML297 demonstrates robust in vivo efficacy in two mouse models of epilepsy. In the maximal electroshock (MES) model, a 60 mg/kg dose of ML297 produced a significant increase in seizure latency, an effect equivalent to that observed with a 150 mg/kg dose of sodium valproate, a standard clinical antiepileptic drug [1]. In a chemically-induced epilepsy model using pentylenetetrazol (PTZ), ML297 (60 mg/kg) significantly prevented convulsions (p=0.006) and fatality (p=0.001), with 5 out of 8 treated animals avoiding convulsions compared to 0 out of 8 in the control group [1].

epilepsy in vivo pharmacology anticonvulsant drug discovery

In Vitro ADME/DMPK Properties: Establishing Baseline for In Vivo Use

ML297 has well-characterized in vitro absorption, distribution, metabolism, and excretion (ADME) properties, providing a critical baseline for planning and interpreting in vivo studies. It shows good solubility (17.5 μM), modest plasma protein binding in mice (fu = 0.026), and high liver microsome metabolism (ClHEP = 88 mL/min/kg) [1]. These data are essential for researchers to understand its pharmacokinetic profile and to design appropriate dosing regimens for animal studies, a level of characterization often absent for other commercially available pyrazolyl-urea analogs.

DMPK ADME pharmacokinetics drug metabolism

Optimal Application Scenarios for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (ML297)


Investigating GIRK1-Containing Channel Function in CNS Disorders

Due to its potent and selective activation of GIRK1/2 channels (EC50 ~160 nM) and its demonstrated in vivo efficacy in epilepsy models, ML297 is an ideal tool compound for neuroscience research focused on the role of GIRK channels in disorders such as epilepsy, pain, addiction, and mood disorders. Its well-defined subunit selectivity allows for precise interrogation of GIRK1-dependent signaling pathways in ex vivo brain slices and in vivo animal models [1].

Validating GIRK1 as a Therapeutic Target in Drug Discovery

ML297 serves as a critical proof-of-concept molecule for drug discovery programs targeting GIRK1-containing channels. Its robust in vivo activity, comparable to a marketed anticonvulsant (sodium valproate) at a lower dose, provides compelling evidence for the therapeutic potential of GIRK1 activation. Researchers can use ML297 to benchmark new compounds, validate target engagement, and understand the pharmacodynamic consequences of GIRK1 modulation in disease-relevant models [1].

Developing Type II Kinase Inhibitor Scaffolds

The pyrazolyl-urea core structure of ML297 is a recognized type II kinase inhibitor chemotype, which binds to both the ATP-binding pocket and an adjacent allosteric pocket of protein kinases [2]. Medicinal chemists can use ML297 as a starting point for structure-activity relationship (SAR) studies to develop novel kinase inhibitors. Its modular synthesis, as described in the literature, provides a platform for generating diverse compound libraries targeting various kinases, including Src, p38-MAPK, and TrKA [2].

In Vivo Pharmacological Studies Requiring Characterized DMPK

For studies requiring systemic administration and interpretation of behavioral or physiological outcomes, ML297's published in vitro DMPK data (solubility, protein binding, microsomal clearance) are indispensable. This pre-existing characterization allows for more rational experimental design, including dose selection and timing, and facilitates the correlation of in vitro potency with in vivo efficacy. This level of detail is particularly valuable for contract research organizations (CROs) and academic labs conducting preclinical in vivo pharmacology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.